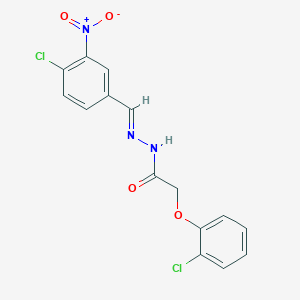

![molecular formula C25H20Cl2N2O5 B12047097 [4-[(E)-[[2-(2,4-dichlorophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate CAS No. 477729-10-5](/img/structure/B12047097.png)

[4-[(E)-[[2-(2,4-dichlorophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

[4-[(E)-[[2-(2,4-Dichlorphenoxy)acetyl]hydrazinyliden]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoat ist eine komplexe organische Verbindung, die eine Kombination aus Phenoxy-, Hydrazinyliden-, Methoxy- und Phenylprop-2-enoat-Gruppen aufweist.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von [4-[(E)-[[2-(2,4-Dichlorphenoxy)acetyl]hydrazinyliden]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoat umfasst mehrere Schritte:

Herstellung von 2,4-Dichlorphenoxyessigsäure: Dies kann erreicht werden, indem man Chloressigsäure zu einer Natriumhydroxidlösung gibt, gefolgt von der Zugabe von Phenol und der Einstellung des pH-Werts auf 11 mit Natriumhydrogencarbonat.

Bildung des Hydrazinyliden-Zwischenprodukts: Die 2,4-Dichlorphenoxyessigsäure wird mit Hydrazin umgesetzt, um das Hydrazinyliden-Zwischenprodukt zu bilden.

Kopplung mit 2-Methoxybenzaldehyd: Das Hydrazinyliden-Zwischenprodukt wird dann unter sauren Bedingungen mit 2-Methoxybenzaldehyd gekoppelt, um das gewünschte Produkt zu bilden.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung großer Reaktoren, präzise Kontrolle der Reaktionsbedingungen und Reinigungsschritte, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an den Methoxy- und Phenylprop-2-enoat-Gruppen.

Reduktion: Reduktionsreaktionen können an der Hydrazinyliden-Gruppe auftreten und diese in ein Hydrazinderivat umwandeln.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere an den Phenoxy- und Methoxy-Gruppen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Halogenierungsmittel wie Chlor oder Brom können für Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden

Oxidation: Produkte umfassen Carbonsäuren und Ketone.

Reduktion: Produkte umfassen Hydrazinderivate.

Substitution: Produkte umfassen halogenierte Derivate.

Wissenschaftliche Forschungsanwendungen

Chemie

Die Verbindung wird als Reagenz in der organischen Synthese verwendet, insbesondere bei der Bildung komplexer Moleküle.

Biologie

In der biologischen Forschung wird die Verbindung aufgrund ihrer einzigartigen Struktur auf ihr Potenzial als biochemische Sonde untersucht.

Medizin

Die Verbindung wird auf ihre potenziellen therapeutischen Eigenschaften untersucht, einschließlich entzündungshemmender und krebshemmender Wirkungen.

Industrie

Im Industriebereich wird die Verbindung bei der Entwicklung neuer Materialien und als Zwischenprodukt bei der Synthese anderer komplexer Moleküle verwendet.

Wirkmechanismus

Der Wirkmechanismus von [4-[(E)-[[2-(2,4-Dichlorphenoxy)acetyl]hydrazinyliden]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme und Rezeptoren binden, deren Aktivität modulieren und zu verschiedenen biologischen Wirkungen führen. Die beteiligten Pfade umfassen die Hemmung spezifischer Enzyme und die Modulation von Signaltransduktionswegen.

Wirkmechanismus

The mechanism of action of [4-[(E)-[[2-(2,4-dichlorophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved include inhibition of specific enzymes and modulation of signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2,4-Dichlorphenoxyessigsäure: Eine einfachere Verbindung mit herbiziden Eigenschaften.

Hydrazinyliden-Derivate: Verbindungen mit ähnlichen Hydrazinyliden-Gruppen, aber unterschiedlichen Substituenten.

Methoxybenzaldehyd-Derivate: Verbindungen mit ähnlichen Methoxybenzaldehyd-Gruppen, aber unterschiedlichen funktionellen Gruppen.

Einzigartigkeit

Die Einzigartigkeit von [4-[(E)-[[2-(2,4-Dichlorphenoxy)acetyl]hydrazinyliden]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoat liegt in seiner Kombination aus funktionellen Gruppen, die ihm unterschiedliche chemische und biologische Eigenschaften verleihen. Dies macht es zu einer wertvollen Verbindung für Forschungs- und industrielle Anwendungen.

Eigenschaften

CAS-Nummer |

477729-10-5 |

|---|---|

Molekularformel |

C25H20Cl2N2O5 |

Molekulargewicht |

499.3 g/mol |

IUPAC-Name |

[4-[(E)-[[2-(2,4-dichlorophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate |

InChI |

InChI=1S/C25H20Cl2N2O5/c1-32-23-13-18(7-10-22(23)34-25(31)12-8-17-5-3-2-4-6-17)15-28-29-24(30)16-33-21-11-9-19(26)14-20(21)27/h2-15H,16H2,1H3,(H,29,30)/b12-8+,28-15+ |

InChI-Schlüssel |

YYWYUJQMEOHCCU-QSYKBLARSA-N |

Isomerische SMILES |

COC1=C(C=CC(=C1)/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Cl)OC(=O)/C=C/C3=CC=CC=C3 |

Kanonische SMILES |

COC1=C(C=CC(=C1)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl)OC(=O)C=CC3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

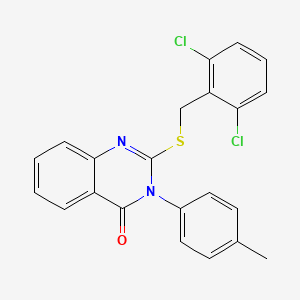

![11-{(5Z)-5-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}undecanoic acid](/img/structure/B12047025.png)

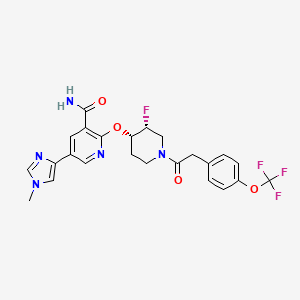

![(4-nitrophenyl) 4-[bis(1,3-benzodioxol-5-yl)-hydroxymethyl]piperidine-1-carboxylate;hydrate](/img/structure/B12047041.png)

![1-amino-N-(4-bromophenyl)-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B12047054.png)

![2-amino-7-methyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12047058.png)

![3-hydroxy-N-(2-methoxybenzyl)-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12047073.png)

![Ethyl 3-(4-chlorobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate](/img/structure/B12047081.png)

![2-[(E)-but-1-enyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12047093.png)